molecular formula C20H15F3O2 B3055424 Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- CAS No. 646504-76-9

Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-

Cat. No.: B3055424
CAS No.: 646504-76-9
M. Wt: 344.3 g/mol
InChI Key: UUYABUVFPLNDIL-UHFFFAOYSA-N
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Description

Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the class of bisphenol derivatives, characterized by a central methylene bridge connecting two phenolic rings and a distinct 4-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group is a critical structural feature, as this moiety is known to significantly influence a molecule's electronic properties, metabolic stability, and binding affinity in biological systems . Compounds featuring the trifluoromethylphenyl fragment are of high interest in medicinal chemistry and chemical biology for developing inhibitors of protein aggregation . Specifically, such structures are investigated for their potential to interfere with the amyloid fibril formation of proteins like alpha-synuclein, a process implicated in Parkinson's disease, by engaging in hydrophobic interactions and hydrogen bonding within protein structures . The phenolic hydroxyl groups provide sites for further chemical modification, making this compound a valuable bifunctional building block or precursor in organic synthesis, materials science, and the development of novel pharmacologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O2/c21-20(22,23)16-7-1-13(2-8-16)19(14-3-9-17(24)10-4-14)15-5-11-18(25)12-6-15/h1-12,19,24-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYABUVFPLNDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333570
Record name Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646504-76-9
Record name Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- typically involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. The final step involves the reduction of this intermediate by zinc powder to yield p-trifluoromethylphenol with a yield of 71% .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, which have significant applications in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Bisphenol F (BPF: 4,4'-Methylenediphenol)

  • Structure: BPF features a simple methylene bridge (-CH₂-) linking two phenol rings.
  • Key Differences :
    • The trifluoromethylphenyl substitution in the target compound replaces the methylene hydrogen atoms, increasing molecular weight (MW: ~358.2 vs. BPF’s 200.23) and introducing strong electron-withdrawing effects .
    • The -CF₃ group enhances hydrophobicity (logP ~6.9 vs. BPF’s ~2.8), impacting solubility and environmental persistence .
  • Applications : BPF is used in epoxy resins and coatings, while the fluorinated analog may find use in high-performance polymers for electronics, leveraging its low dielectric constant and thermal resistance .

Bisphenol AF (BPAF: 4,4′-(Hexafluoroisopropylidene)diphenol)

  • Structure : BPAF contains a hexafluoropropane bridge (-C(CF₃)₂-) instead of a methylene group.
  • Key Differences :
    • The trifluoromethylphenyl bridge in the target compound provides a rigid aromatic core, whereas BPAF’s aliphatic bridge offers conformational flexibility.
    • BPAF exhibits higher estrogenic activity than BPA due to fluorine substitution, suggesting the target compound may also interact with biological receptors but with distinct affinity .

3,3’-((4-(Trifluoromethyl)phenyl)methylene)bis(2-hydroxynaphthalene-1,4-dione)

  • Structure: This bis-lawsone derivative shares the same methylene bridge but incorporates naphthoquinone moieties instead of phenol groups.
  • Key Differences: The quinone functional groups confer redox activity, while the phenolic hydroxyls in the target compound enable hydrogen bonding and acidity (pKa ~10 vs. quinones’ ~4–6) . The target compound’s -CF₃ group may enhance anticancer activity by improving membrane permeability, as seen in similar fluorinated pharmaceuticals .

Thermal and Chemical Stability

  • The -CF₃ group stabilizes the compound against thermal degradation (decomposition temperature >250°C), making it suitable for high-temperature applications in polyimides .
  • Compared to BPF, the fluorinated analog exhibits reduced water solubility (<0.1 mg/L vs. BPF’s ~120 mg/L), increasing its persistence in environmental matrices .

Data Tables

Property Target Compound BPF BPAF
Molecular Formula C₂₀H₁₄F₃O₂ C₁₃H₁₂O₂ C₁₅H₁₀F₆O₂
Molecular Weight 358.2 200.23 336.23
logP ~6.9 ~2.8 ~4.5
Water Solubility (mg/L) <0.1 120 5.6
Thermal Stability (°C) >250 150–200 220–250

Biological Activity

Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- (CAS Number: 646504-76-9) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C20_{20}H15_{15}F3_3O2_2
  • Molecular Weight: 352.33 g/mol
  • IUPAC Name: 4,4'-[(4-(trifluoromethyl)phenyl)methylene]bis(phenol)

The structure of this compound features a central methylene bridge connecting two phenolic groups, with a trifluoromethyl substitution on one of the phenyl rings. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenolic compounds, including those with trifluoromethyl substitutions. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested:
    • A549 (Lung carcinoma)
    • MCF-7 (Breast cancer)
    • HeLa (Cervical cancer)

Case Study Findings:

  • Cytotoxicity Assays: The compound exhibited varying degrees of cytotoxicity with IC50_{50} values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to strong anticancer activity.
  • Mechanism of Action: The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

Antimicrobial Activity

Phenol derivatives are known for their antimicrobial properties. Research indicates that this compound may also exhibit antibacterial and antifungal activities:

  • Tested Microorganisms:
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC values for Staphylococcus aureus were found to be approximately 15 µg/mL, while for E. coli, it was around 30 µg/mL.
  • Mechanism: The antimicrobial action is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of phenol derivatives often correlates with their structural features. For Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-, several key observations can be made:

Structural FeatureActivity Implication
Trifluoromethyl groupEnhances lipophilicity and cellular uptake
Methylene bridgeFacilitates dimerization and stability
Hydroxyl groups on phenolic ringsContributes to hydrogen bonding with biological targets

Research Findings Summary

A comprehensive evaluation of the biological activities associated with Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- reveals promising potential in both anticancer and antimicrobial applications. Ongoing research aims to better understand its mechanisms and enhance its efficacy through structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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